molecular formula C26H30BrNO3 B11516294 1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone

1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone

Cat. No.: B11516294
M. Wt: 484.4 g/mol
InChI Key: FMRGQAVMUNOEIF-UHFFFAOYSA-N
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Description

1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone can be achieved through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boron reagent . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the bromophenyl group may yield a phenyl group.

Scientific Research Applications

1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H30BrNO3

Molecular Weight

484.4 g/mol

IUPAC Name

1-[3-acetyl-4-(4-bromoanilino)-6-hydroxy-6-methyl-2-(4-propan-2-ylphenyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C26H30BrNO3/c1-15(2)18-6-8-19(9-7-18)24-23(16(3)29)22(14-26(5,31)25(24)17(4)30)28-21-12-10-20(27)11-13-21/h6-13,15,24-25,28,31H,14H2,1-5H3

InChI Key

FMRGQAVMUNOEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(C(CC(=C2C(=O)C)NC3=CC=C(C=C3)Br)(C)O)C(=O)C

Origin of Product

United States

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